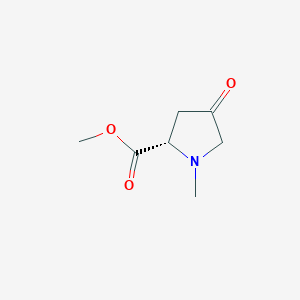

1-Methyl-4-oxo-L-proline methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

945663-53-6 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

methyl (2S)-1-methyl-4-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C7H11NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h6H,3-4H2,1-2H3/t6-/m0/s1 |

InChI Key |

DECNUNOWRHMBDX-LURJTMIESA-N |

Isomeric SMILES |

CN1CC(=O)C[C@H]1C(=O)OC |

Canonical SMILES |

CN1CC(=O)CC1C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 4 Oxo L Proline Methyl Ester and Its Analogues

Stereoselective Synthesis of 1-Methyl-4-oxo-L-proline Methyl Ester from Chiral Precursors

The inherent chirality of this compound demands synthetic methods that can precisely control its stereochemistry. The most common and effective strategies begin with readily available chiral molecules, ensuring the desired stereoisomer is produced.

Utilization of L-Proline as a Chiral Pool Starting Material

The most direct route to optically pure 4-oxo-proline derivatives involves the use of L-proline or its derivatives, which are abundant in the chiral pool. A common and practical precursor is (2S,4R)-4-hydroxy-L-proline, which already possesses the correct stereochemistry at the C-2 position. The synthesis typically involves a sequence of protection and oxidation steps.

First, the secondary amine of the proline ring is protected to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose. Following protection, the key step is the oxidation of the hydroxyl group at the C-4 position to a ketone. Various oxidation reagents can be employed for this transformation. For instance, oxidation of N-Boc-4-hydroxy-L-proline using reagents such as the Jones reagent or a combination of trichloroisocyanuric acid (TCICA) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) effectively yields N-Boc-4-oxo-L-proline. google.comnih.gov A patent describes a one-pot method where L-hydroxyproline is first oxidized with reagents like TCCA/TEMPO in water, followed by the addition of an amino-protecting agent like Di-tert-butyl dicarbonate (B1257347) to yield the N-Boc-4-oxo-L-proline derivative. google.com The final step to obtain the target scaffold would be the esterification of the carboxylic acid to a methyl ester.

A similar strategy was employed in the synthesis of a (4S)-1-methyl-4-propyl-L-proline analogue, where the alcohol in N-protected (cis)-4-hydroxy-L-proline was oxidized to the corresponding ketone using TCICA and TEMPO. researchgate.net This ketone, a 4-oxo-proline derivative, serves as a critical intermediate for further modifications. researchgate.net

Table 1: Oxidation Methods for N-Protected 4-Hydroxy-L-proline

| Starting Material | Oxidizing Agent | Product | Reference |

| N-Boc-4-hydroxy-L-proline | Jones Reagent | N-Boc-4-oxo-L-proline | nih.gov |

| L-hydroxyproline | TCCA / TEMPO | N-Boc-4-oxo-L-proline | google.com |

| N-Cbz-(cis)-4-hydroxy-L-proline | TCICA / TEMPO | N-Cbz-4-oxo-L-proline derivative | researchgate.net |

This table is interactive. Click on the headers to sort.

Enantioselective Catalytic Approaches to the 4-Oxo-Proline Scaffold

While chiral pool synthesis is common, enantioselective catalytic methods that build the chiral proline ring from achiral precursors represent a more advanced approach. These methods offer the potential for greater flexibility and efficiency. One notable strategy involves the use of phase-transfer catalysis for the asymmetric synthesis of 4-substituted proline scaffolds.

For example, a catalytic and enantioselective synthesis of the (S)-4-methyleneproline scaffold has been developed. nih.govresearchgate.net This method utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived chiral phase-transfer catalyst. nih.govresearchgate.net Although this specific reaction yields a 4-methylene proline derivative, subsequent oxidation of the double bond could, in principle, provide access to the 4-oxo-proline scaffold. This catalytic approach is significant as it establishes the crucial stereocenter of the proline ring with high enantioselectivity from simple starting materials. nih.gov

Total Synthesis Strategies Involving this compound as a Key Intermediate

The 4-oxo-proline scaffold is not only a synthetic target but also a valuable intermediate in the construction of more complex, biologically active molecules. Its ketone functionality allows for a wide range of subsequent chemical transformations.

Convergent and Divergent Synthetic Pathways to Complex Molecules

The synthesis of analogues of the antibiotic lincomycin (B1675468) illustrates the use of a 4-oxo-proline derivative as a key intermediate. In a stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, a close analogue of a fragment of lincomycin, the synthesis begins with (cis)-4-hydroxy-L-proline. researchgate.net After protection and oxidation to form the N-protected 4-oxo-proline intermediate, a Wittig reaction is performed. This reaction introduces the propyl group at the C-4 position, converting the ketone into an alkene. researchgate.net This pathway demonstrates how the 4-oxo intermediate enables the divergent introduction of various side chains at the C-4 position through different Wittig reagents or other carbon-carbon bond-forming reactions, leading to a library of complex proline analogues.

Optimization of Reaction Conditions and Yields in Multi-Step Synthesis

Furthermore, the final esterification step to produce the methyl ester can be optimized for high yield and mild conditions. A convenient method for preparing amino acid methyl esters involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. ethz.ch This method is known for its good to excellent yields and operational simplicity compared to harsher traditional methods. ethz.ch

Table 2: Wittig Reaction Condition Optimization

| Base / Solvent | Outcome | Reference |

| Sodium Hydride / DMSO | Successful Olefination | researchgate.net |

| Sodium Hydride / DMF | Much Less Successful | researchgate.net |

This table is interactive. Click on the headers to sort.

Novel Synthetic Routes and Green Chemistry Principles Applied to the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes the development of novel, efficient, and environmentally benign processes. These principles are being applied to the synthesis of 4-oxo-proline derivatives to reduce waste and improve sustainability.

One approach towards greater efficiency is the development of one-pot syntheses. A patented method allows for the synthesis of N-Boc-4-oxo-L-proline from L-hydroxyproline in a single step by combining the oxidation and protection reactions in an aqueous medium, thereby simplifying the procedure and reducing solvent waste. google.com Another patent describes a process for oxidizing N-protected hydroxyproline (B1673980) compounds using Ruthenium catalysis in an aqueous, one-phase system, highlighting a move towards greener oxidation methods. google.com

Biocatalysis offers a powerful tool for green synthesis. The enzymatic production of trans-4-hydroxy-L-proline, the direct precursor to 4-oxo-proline, has been achieved using a proline 4-hydroxylase expressed in metabolically engineered Escherichia coli. researchgate.net This microbial production method is noted for its low cost and environmentally friendly characteristics, providing a sustainable route to the key starting material. researchgate.net Harnessing such biocatalytic steps for precursor synthesis is a key tenet of green chemistry in the production of complex molecules like antibiotics and their building blocks. rsc.org

Development of Efficient and Sustainable Synthetic Protocols

The development of synthetic routes to 4-oxo-proline derivatives has traditionally relied on the oxidation of the readily available and inexpensive L-hydroxyproline. google.com However, many older methods employed oxidizing agents containing heavy metals, such as chromium or ruthenium, which pose significant environmental and safety concerns. google.com Consequently, modern research has focused on creating more efficient and sustainable protocols that avoid these toxic reagents.

A key advancement is the use of greener oxidizing systems. One such method involves the oxidation of L-hydroxyproline using an oxidant like sodium hypochlorite (B82951) in the presence of a catalyst such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). google.com This approach is environmentally friendly as it does not involve heavy metals and can be performed in an aqueous medium. google.com The general process starts with the oxidation of the hydroxyl group on L-hydroxyproline to form an intermediate, which is then protected before final workup. google.com This method is noted for its simple operation, low cost, and suitability for industrial-scale production. google.com

Following the formation of the 4-oxo-L-proline core, the synthesis of the target molecule, this compound, requires two additional transformations: N-methylation and esterification of the carboxylic acid.

Esterification: The carboxylic acid can be converted to its methyl ester via several standard procedures. A facile and common method involves the use of methanol with an activating agent like trimethylchlorosilane or thionyl chloride. mdpi.com This reaction is typically performed under mild conditions and provides good to excellent yields for a wide range of amino acids. mdpi.com

N-Methylation: The methylation of the proline nitrogen can be achieved using a methylating agent such as methyl iodide. google.com This step is often performed after the initial formation and protection of the proline ring structure.

These steps can be integrated into a streamlined synthetic sequence, as summarized in the table below.

| Step | Reactant | Reagents/Conditions | Product | Key Features |

| Oxidation | L-Hydroxyproline | 12% Sodium Hypochlorite, TEMPO, Water, <0°C | 4-Oxo-L-proline | Environmentally friendly, avoids heavy metals. google.com |

| Esterification | 4-Oxo-L-proline | Methanol, Trimethylchlorosilane, Room Temp. | 4-Oxo-L-proline methyl ester | Mild conditions, high yield. mdpi.com |

| N-Methylation | 4-Oxo-L-proline methyl ester | Methyl iodide | This compound | Standard alkylation. google.com |

This protocol highlights a move towards more sustainable chemical manufacturing by prioritizing benign reagents and reaction conditions without compromising efficiency.

Emerging Methodologies in 4-Oxo-Proline Derivative Synthesis

The field of proline chemistry is continually evolving, with new methodologies emerging that offer novel ways to synthesize and functionalize the proline scaffold. While not always applied directly to the synthesis of this compound, these techniques are crucial for creating a diverse range of analogues.

Proline Editing: A powerful emerging technique is "proline editing," which is performed on a solid support during peptide synthesis. nih.gov In this approach, Fmoc-4R-Hyp (a protected form of hydroxyproline) is incorporated into a peptide chain. nih.gov After the peptide is synthesized, the hydroxyl group is selectively oxidized on the solid phase to yield a 4-oxoproline residue within the peptide. nih.gov This method provides a versatile platform for creating peptides containing the 4-oxoproline moiety, which can serve as a chemical handle for further modifications. nih.gov

Advanced C-C Bond Forming Reactions: Another area of significant development is the use of modern cross-coupling reactions to functionalize the C4 position. Although the target molecule has an oxo group at C4, these methods are vital for synthesizing analogues with different substituents at this position, often using 4-oxoproline as a precursor.

Wittig Reaction and Hydrogenation: A previously reported route for creating C4-alkylated prolines involves a Wittig reaction on a 4-oxoproline derivative to form an alkene, followed by hydrogenation. ethz.ch

Suzuki Cross-Coupling: More recently, Suzuki cross-coupling reactions have been employed to introduce a wide variety of arylmethyl groups at the C4 position. ethz.chthieme.de This strategy involves the hydroboration of a 4-methyleneproline (B1208900) derivative (which can be synthesized from L-hydroxyproline) to create an organoborane–proline intermediate. ethz.ch This intermediate is then coupled with various aryl halides using a palladium catalyst, such as PEPPSI, to yield 4-(arylmethyl)proline derivatives. ethz.ch

Ring Expansion and Cyclization Strategies: Innovative strategies involving ring expansions and novel cyclizations are also expanding the toolbox for proline derivative synthesis.

Molybdenum-Mediated Ring Expansion: A method has been developed for preparing 4-oxo-1,4-dihydropyridine-3-carboxylates through the molybdenum hexacarbonyl-mediated ring expansion of isoxazole (B147169) precursors. beilstein-journals.org While this produces a different heterocyclic system, it showcases the creative use of ring-restructuring reactions in synthetic chemistry.

5-endo Iodocyclizations: Highly substituted proline derivatives have been accessed through the 5-endo iodocyclization of α-alkenyl-α-aminoesters, demonstrating a flexible approach to constructing the proline ring itself. organic-chemistry.org

These emerging methodologies represent the forefront of proline chemistry, providing access to a vast array of structurally diverse proline analogues for applications in chemical biology and drug discovery.

| Methodology | Starting Material (Example) | Key Reagents/Process | Product Type (Example) | Significance |

| Proline Editing | Peptide containing Fmoc-4R-Hyp | Solid-phase oxidation | Peptide with 4-oxoproline residue | Allows for late-stage functionalization within a peptide sequence. nih.gov |

| Suzuki Cross-Coupling | Boc/tBu-protected 4-methyleneproline | Hydroboration, then Pd-catalyzed coupling with aryl halides | 4-(Arylmethyl)proline derivatives | Broadens scope for C4-functionalization with complex aryl groups. ethz.ch |

| Molybdenum-Mediated Ring Expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆ | 4-Oxo-1,4-dihydropyridine-3-carboxylates | Novel ring system synthesis from isoxazole precursors. beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 Oxo L Proline Methyl Ester

Reactivity of the 4-Oxo Group in 1-Methyl-4-oxo-L-proline Methyl Ester

The carbonyl group at the C4 position is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and reactions involving the adjacent α-carbons.

Nucleophilic Additions and Reductions

The ketone functionality of this compound is susceptible to nucleophilic attack. Reduction of the 4-oxo group to a hydroxyl group is a common transformation, yielding 4-hydroxy-1-methylproline methyl ester. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions.

Reductions with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) typically lead to the formation of a mixture of cis and trans diastereomers. In the case of related 4-oxo-proline derivatives, the diastereoselectivity of the reduction can be influenced by the solvent system. For instance, the reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride has shown that mixed solvent systems, such as methanol-tetrahydrofuran, can significantly enhance the diastereomeric excess of the resulting α-hydroxy acids. nih.govnih.gov This suggests that the coordination of the borohydride and the substrate can be manipulated to favor the formation of one diastereomer over the other.

While sodium borohydride is generally selective for the reduction of ketones and aldehydes over esters, under certain conditions, it can also reduce the methyl ester functionality. rsc.orgresearchgate.net For example, the reduction of 4-aryl-4-oxoesters with methanolic sodium borohydride has been shown to reduce both the ketone and the ester groups to yield the corresponding diol. nih.gov Therefore, careful control of reaction conditions is crucial to achieve selective reduction of the 4-oxo group in this compound.

Table 1: Diastereoselective Reduction of Proline Derivatives

| Substrate Type | Reducing Agent | Solvent | Key Finding | Reference |

| Chiral α-ketoamides from (S)-proline esters | NaBH₄ | Methanol-THF | Mixed solvent enhances diastereoselectivity. | nih.govnih.gov |

| 4-Aryl-4-oxoesters | NaBH₄ | Methanol (B129727) | Reduction of both keto and ester groups. | nih.gov |

Enolization and Reactions at the α-Carbon

The presence of α-hydrogens adjacent to the 4-oxo group allows for enolization under both acidic and basic conditions. The resulting enol or enolate intermediate can then react with various electrophiles. youtube.com

Under basic conditions, deprotonation at either the C3 or C5 position can occur to form a resonance-stabilized enolate. The regioselectivity of this deprotonation can be influenced by the choice of base and reaction temperature. A bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would likely favor the formation of the kinetic enolate, while a smaller base at higher temperatures might lead to the thermodynamic enolate.

The generated enolate is a potent nucleophile and can undergo a variety of C-C bond-forming reactions, such as alkylation. The diastereoselectivity of such alkylation reactions on proline derivatives is often controlled by the stereochemistry of the existing chiral centers and the conformation of the pyrrolidine (B122466) ring. stackexchange.com The incoming electrophile will typically approach from the less sterically hindered face of the enolate.

Transformations of the Methyl Ester Functionality

The methyl ester group at the C2 position can undergo a range of transformations typical of carboxylic acid esters.

Hydrolysis and Transesterification Reactions

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-4-oxo-L-proline, under either acidic or basic conditions (saponification). operachem.comresearchgate.netresearchgate.net Basic hydrolysis is typically carried out using alkali metal hydroxides such as sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran. operachem.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt. Subsequent acidification yields the free carboxylic acid.

Transesterification can also be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process can be used to introduce different ester functionalities.

Ester Reductions and Amidation

Reduction of the methyl ester to a primary alcohol, yielding (1-methyl-4-oxopyrrolidin-2-yl)methanol, requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄). acs.org As mentioned previously, sodium borohydride is generally not reactive enough to reduce esters unless specific activating conditions are employed. rsc.orgresearchgate.net

Amidation of the methyl ester can be accomplished by reaction with ammonia (B1221849) or a primary or secondary amine. rsc.org This reaction, often referred to as aminolysis, typically requires heating or catalytic activation to proceed at a reasonable rate. The direct aminolysis of methyl esters with ammonia can be challenging but can be achieved under high pressure and temperature in a continuous flow reactor. rsc.org

Reactivity of the N-Methyl-Proline Core and Stereochemical Outcomes

The tertiary amine of the N-methyl-proline core is generally unreactive under the conditions used for the transformations of the ketone and ester functionalities. However, the stereochemistry and conformational preferences of the pyrrolidine ring play a crucial role in directing the stereochemical outcome of reactions at other positions. nih.govnih.gov

The five-membered ring of proline is not planar and exists in a puckered conformation. The substituents on the ring can influence this puckering, which in turn affects the accessibility of the different faces of the molecule to incoming reagents. nih.govnih.gov For instance, in reactions involving the 4-oxo group or the enolate derived from it, the N-methyl group and the C2-methoxycarbonyl group will influence the approach of the reagent, leading to a preference for one diastereomer over the other. The conformational landscape of proline and its derivatives is complex and can be influenced by the solvent and the nature of the substituents. nih.gov The stereoelectronic effects of substituents at the 4-position of proline have been shown to have a significant impact on the ring pucker and, consequently, on the cis-trans isomerism of the amide bond in peptidic structures. nih.gov

Transformations at the Proline Ring System

Stereochemical Control and Diastereoselectivity in Reactions

A critical aspect of the chemistry of proline derivatives is the control of stereochemistry during reactions. The inherent chirality of the L-proline scaffold provides a basis for diastereoselective transformations. In reactions involving related 4-oxoproline compounds, the stereochemical outcome is often influenced by the nature of the N-substituent, the reagents used, and the reaction conditions. For this compound, it is anticipated that the stereocenter at the C2 position would direct the approach of incoming reagents to the C4-ketone. However, specific data on diastereomeric ratios for reactions such as reductions or additions to the carbonyl group are not documented in the available literature.

Detailed Mechanistic Studies of Key Reactions Involving this compound

Comprehensive mechanistic studies, including kinetic analyses and transition state characterizations, are fundamental to understanding and optimizing chemical reactions.

Reaction Kinetics and Transition State Analysis

No specific studies on the reaction kinetics or transition state analysis for reactions involving this compound were found in the public domain. Such studies would provide valuable insights into the reaction pathways and the factors governing reaction rates and selectivity. Computational modeling and experimental kinetic measurements would be necessary to elucidate these mechanistic details.

Catalysis in Reactions of this compound

While catalysis is a cornerstone of modern organic synthesis, and various catalytic systems have been developed for reactions of proline and its derivatives, there is no specific information available regarding the use of catalysts in reactions of this compound. Research on other functionalized prolines often employs metal-based or organocatalysts to enhance reactivity and control stereoselectivity. The application of such catalytic methods to the title compound remains an area for future investigation.

Design and Synthesis of Derivatives and Analogues of 1 Methyl 4 Oxo L Proline Methyl Ester

Structural Modifications at the 4-Position of the Proline Ring

The carbonyl group at the 4-position is a key functional handle for introducing structural diversity into the 1-methyl-4-oxo-L-proline methyl ester framework. Its reactivity allows for the introduction of various substituents and the construction of more complex ring systems.

The conversion of the 4-oxo group into hydroxyl, amine, and alkyl functionalities is a fundamental strategy for creating analogues with altered stereochemistry and polarity.

Hydroxyl Group Introduction: The stereoselective reduction of the 4-keto group can yield either cis- or trans-4-hydroxy-1-methyl-L-proline methyl ester. The choice of reducing agent and reaction conditions dictates the stereochemical outcome. While specific studies on this compound are not extensively documented, analogous reductions on N-protected 4-oxoproline esters provide insight into feasible synthetic routes. For instance, reduction of N-Boc-4-oxo-L-proline methyl ester with sodium borohydride (B1222165) typically yields the cis-hydroxy derivative, while bulkier reducing agents may favor the trans-isomer.

Amine Group Introduction: The introduction of an amino group at the 4-position is commonly achieved through reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate from the 4-oxo proline derivative and an amine, followed by reduction with a suitable hydride reagent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. Studies on the reductive amination of N-acyl-4-oxoproline esters with glycine (B1666218) esters have shown that the diastereomeric ratio of the resulting 4-aminoproline derivatives is influenced by the ester group on the proline ring, with tert-butyl esters favoring the formation of cis-isomers. google.com A similar strategy could be applied to this compound.

Alkyl Group Introduction: The alkylation of the 4-position can be achieved through the formation of an enolate from this compound, followed by quenching with an alkyl halide. The stereoselectivity of this reaction is influenced by the reaction conditions and the nature of the N-substituent. Research on N-(9-phenylfluoren-9-yl)-4-oxoproline enolates has demonstrated stereoselective aldol (B89426) condensations, suggesting that careful selection of the N-protecting group and reaction conditions can control the stereochemical outcome of C-C bond formation at the 3- and 4-positions. scilit.com Another approach involves the Wittig reaction to introduce an alkylidene group, which can then be hydrogenated to the corresponding alkyl group.

Table 1: Proposed Methods for Functionalization at the 4-Position Note: Data is based on analogous reactions with N-protected 4-oxoproline esters due to limited direct data on the N-methylated compound.

| Functional Group | Reaction Type | Typical Reagents | Expected Major Product Stereochemistry |

|---|---|---|---|

| Hydroxyl | Reduction | Sodium Borohydride (NaBH₄) | cis-4-hydroxy |

| Amine | Reductive Amination | Amine (e.g., NH₃, RNH₂), NaBH₃CN | Mixture of cis and trans, dependent on conditions |

| Alkyl | Enolate Alkylation | LDA, Alkyl Halide (R-X) | Diastereomeric mixture, dependent on conditions |

| Alkyl | Wittig Olefination & Hydrogenation | Ph₃P=CHR, H₂/Pd-C | Diastereomeric mixture |

The ketone functionality at the 4-position serves as a valuable starting point for the construction of more complex polycyclic systems, including spirocyclic and fused rings.

Spirocyclic Systems: Spirocyclic compounds can be synthesized from this compound through various cycloaddition reactions. For instance, a three-component 1,3-dipolar cycloaddition reaction involving the in situ generation of an azomethine ylide from an amino acid and an isatin, followed by reaction with a dipolarophile, has been used to create spiro[pyrrolidine-3,2'-oxindole] derivatives. nuph.edu.ua A similar strategy could be envisioned where the 4-oxo group of the proline derivative acts as a precursor for the formation of a spirocyclic system. Another approach involves the formation of spiroketals or spiro-thiazolidinones by reacting the ketone with appropriate diols or amino thiols.

Fused Ring Systems: The synthesis of fused ring systems can be achieved through intramolecular cyclization reactions. For example, the introduction of a suitable functional group at the 3-position of the proline ring, followed by a condensation reaction with the 4-oxo group, could lead to the formation of a fused bicyclic system. Methodologies for the synthesis of fused N-heterocycles, such as pyrrolo-fused systems, often involve cycloaddition reactions or intramolecular ring closures. organic-chemistry.orgyoutube.com These general strategies could be adapted to derivatives of this compound to create novel fused heterocyclic structures.

Functionalization of the Ester Group for Diverse Academic Applications

The methyl ester of 1-methyl-4-oxo-L-proline provides a reactive site for further modifications, enabling the synthesis of amides, carboxylic acids, and the incorporation of the proline scaffold into larger peptidic structures.

Hydrolysis to Carboxylic Acids: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. google.comyoutube.com Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. youtube.com Given the potential for steric hindrance from the N-methyl group and the proline ring, harsher conditions or specialized methods for the hydrolysis of hindered esters might be necessary. google.comnii.ac.jp Acid-catalyzed hydrolysis, using aqueous mineral acids, offers an alternative route. google.com

Amidation to Form Amides: The methyl ester can be converted to a wide range of amides through aminolysis. This can be achieved by direct reaction with an amine, often at elevated temperatures, or by using catalysts to facilitate the reaction. More commonly, the carboxylic acid obtained from hydrolysis is activated and then coupled with an amine. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed for this purpose. wikipedia.orgenamine.netactivotec.comglpbio.com

Table 2: Conditions for Ester Functionalization

| Target Functional Group | Reaction Type | Typical Reagents | Key Considerations |

|---|---|---|---|

| Carboxylic Acid | Basic Hydrolysis | NaOH (aq) or KOH (aq) | Potential for epimerization under harsh conditions |

| Carboxylic Acid | Acidic Hydrolysis | HCl (aq) or H₂SO₄ (aq) | Requires careful control of reaction time and temperature |

| Amide | Aminolysis | Amine (RNH₂) | May require high temperatures or catalysis |

| Amide | Amide Coupling | Carboxylic acid, Amine (RNH₂), HATU, DIPEA | Efficient for a wide range of amines |

The ability to incorporate 1-methyl-4-oxo-L-proline into peptide sequences is of significant interest for creating peptidomimetics with unique conformational properties. The presence of the N-methyl group can restrict the rotation around the peptide bond, influencing the secondary structure of the peptide.

The coupling of N-methylated amino acids, such as 1-methyl-4-oxo-L-proline, into a growing peptide chain can be challenging due to steric hindrance. Specialized coupling reagents and protocols are often required to achieve high yields and minimize racemization. Reagents like HATU have been shown to be particularly effective for coupling sterically hindered and N-methylated amino acids. wikipedia.orgenamine.netactivotec.comglpbio.compeptide.com The 4-oxo group can also serve as a site for further modification after the proline analogue has been incorporated into a peptide, a strategy known as "proline editing". researchgate.net

N-Substitution and Ring System Modifications of this compound

While the focus is often on the 4-position and the ester group, the N-methyl group and the pyrrolidine (B122466) ring itself can also be targets for modification.

N-Substitution: The N-methyl group can potentially be removed through N-demethylation reactions, although this can be a challenging transformation. researchgate.net The resulting secondary amine could then be functionalized with other alkyl or aryl groups, providing access to a wider range of N-substituted 4-oxo-L-proline derivatives.

Ring System Modifications: The pyrrolidine ring can undergo various transformations, such as ring expansion or contraction, to yield novel heterocyclic systems. For example, certain proline derivatives have been shown to undergo ring expansion to form pipecolic acid derivatives. scilit.com Mechanistically, proline ring-opening has also been explored, which could lead to linear amino acid derivatives. nih.gov These types of modifications, while synthetically complex, offer pathways to fundamentally different molecular scaffolds based on the 1-methyl-4-oxo-L-proline core.

Exploration of N-Substituent Effects on Conformation and Reactivity

The substituent on the nitrogen atom of the pyrrolidine ring plays a pivotal role in dictating the conformational preferences and reactivity of proline derivatives. In the case of this compound, the N-methyl group, as compared to the more common N-acyl or N-Boc protecting groups, introduces distinct electronic and steric effects.

Research on analogous N-substituted proline esters, such as the N-acetyl derivative of L-proline methyl ester, has provided valuable insights into these effects. nih.gov A detailed conformational analysis of N-acetyl-L-proline methyl ester revealed that its conformational equilibrium is governed by a combination of hyperconjugative and steric effects. nih.gov These findings suggest that the N-substituent significantly influences the puckering of the pyrrolidine ring (endo/exo) and the cis/trans isomerization of the amide bond.

The N-methyl group in this compound, being a small, electron-donating alkyl group, is expected to influence the ring conformation. This can be contrasted with the effects of larger, electron-withdrawing groups like N-acetyl or N-Boc. The presence of the 4-oxo group further complicates the conformational landscape by introducing a planar center and influencing the electronic distribution within the ring.

The reactivity of the molecule is also modulated by the N-substituent. For instance, in diastereoselective alkylations of proline enolates, the nature of the N-protecting group has been shown to be a critical factor in determining the stereochemical outcome. nih.gov While specific studies on the reactivity of the enolate derived from this compound are not extensively documented, it is anticipated that the N-methyl group will influence the stability and facial selectivity of the enolate in reactions such as aldol additions and alkylations at the C3 or C5 positions.

Table 1: Comparison of N-Substituent Effects on Proline Derivatives

| N-Substituent | Electronic Effect | Steric Hindrance | Influence on Ring Pucker | Influence on Amide Isomerization |

| -CH₃ (Methyl) | Electron-donating | Low | Influences pucker preference | Favors trans |

| -COCH₃ (Acetyl) | Electron-withdrawing | Moderate | Governed by hyperconjugation and steric effects nih.gov | Influences cis/trans ratio |

| -Boc | Electron-withdrawing | High | Significant steric influence on pucker | Influences cis/trans ratio |

Synthesis of Conformationally Constrained Proline Analogues

The 4-oxo functionality in this compound serves as a versatile chemical handle for the synthesis of a variety of conformationally constrained proline analogues, including bicyclic systems. These rigid structures are of significant interest in medicinal chemistry as they can lock a peptide into a specific bioactive conformation. nih.gov

One major strategy for creating constrained analogues involves reactions at the C4-carbonyl group. For instance, the diastereoselective reduction of the ketone can lead to the corresponding 4-hydroxyproline (B1632879) derivatives, which are themselves valuable building blocks. The stereochemical outcome of such a reduction would be influenced by the existing stereocenter at C2 and the N-methyl group.

Furthermore, the 4-oxo group facilitates the construction of bicyclic proline analogues. For example, intramolecular reactions can be designed to form a new ring fused to the pyrrolidine core. A pertinent example, although starting from a different precursor, is the synthesis of bicyclic proline analogues where the key step involves the formation of a more rigid scaffold. lu.lv The synthesis of spirocyclic structures, which are key elements in some antiviral drugs, has also been achieved from 4-substituted proline derivatives. nih.gov

Another approach involves the synthesis of methano-proline analogues, where a cyclopropane (B1198618) ring is fused to the proline scaffold. An efficient method for preparing Boc-protected 4,5-methano-β-proline has been developed, starting from itaconic acid, with a key intermediate being methyl 5-oxopyrrolidine-3-carboxylate. enamine.net This highlights the utility of oxo-pyrrolidine derivatives in constructing such constrained systems.

The synthesis of bicyclic α-amino acids as proline mimetics has also been achieved from precursors like L-ascorbic acid, demonstrating the diverse synthetic strategies available for creating conformationally rigid proline analogues. researchgate.net While these examples may not start directly from this compound, the chemical principles are transferable. The 4-oxo group can be transformed into a reactive intermediate, such as an enolate or an enamine, to participate in cyclization reactions, leading to novel bicyclic and spirocyclic proline analogues.

Table 2: Synthetic Strategies for Conformationally Constrained Proline Analogues from 4-Oxo-Proline Derivatives

| Starting Material/Key Intermediate | Target Analogue | Key Reaction Type | Reference |

| N-Boc protected bicycle | Bicyclic proline analogues | α-lithiation and functionalization | lu.lv |

| Itaconic acid / Methyl 5-oxopyrrolidine-3-carboxylate | Boc-protected 4,5-methano-β-proline | Simmons-Smith cyclopropanation | enamine.net |

| L-Ascorbic acid derivative | Bicyclic α-amino acid (proline mimetic) | Intramolecular SN2 and trans-acetalization | researchgate.net |

| Imine analogue of glycine | (S)-4-methyleneproline scaffold | Double allylic alkylation | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 1 Methyl 4 Oxo L Proline Methyl Ester

High-Resolution Spectroscopic Methods for Structural Elucidation in Complex Research

The precise molecular architecture of 1-Methyl-4-oxo-L-proline methyl ester, including its connectivity and stereochemistry, can be comprehensively elucidated using a suite of high-resolution spectroscopic techniques. These methods provide detailed insights into the atomic arrangement and electronic environment of the molecule.

Advanced NMR Spectroscopy (e.g., NOESY, HMBC for stereochemistry and connectivity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, advanced 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable.

HMBC provides crucial information about the connectivity of the molecule by detecting long-range correlations between protons and carbons (typically over two to three bonds). For instance, a correlation between the N-methyl protons and the C2 and C5 carbons of the proline ring would confirm the position of the methyl group on the nitrogen atom. Similarly, correlations between the methyl ester protons and the carbonyl carbon of the ester group would verify this linkage.

NOESY experiments are instrumental in determining the stereochemistry and through-space proximity of protons. In the case of this compound, NOESY can help to establish the relative orientation of the substituents on the pyrrolidine (B122466) ring. For example, the spatial relationship between the N-methyl group and the proton at the C2 position can be determined, providing insights into the ring's conformation in solution.

Table 1: Hypothetical 1H and 13C NMR Data and Key HMBC/NOESY Correlations for this compound

| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Key HMBC Correlations (1H → 13C) | Key NOESY Correlations (1H ↔ 1H) |

| N-CH3 | 2.45 (s, 3H) | 35.2 | C2, C5 | H2, H5α, H5β |

| C2-H | 4.10 (t, 1H) | 65.8 | C=O (ester), C4, C5, N-CH3 | H3α, H3β, N-CH3 |

| C3-H2 | 2.60-2.80 (m, 2H) | 38.5 | C2, C4, C5 | H2, H5α, H5β |

| C4 | - | 208.1 | - | - |

| C5-H2 | 3.50-3.70 (m, 2H) | 52.3 | C2, C4, N-CH3 | H3α, H3β, N-CH3 |

| C=O (ester) | - | 172.5 | - | - |

| O-CH3 | 3.75 (s, 3H) | 52.8 | C=O (ester) | - |

Note: The chemical shifts are hypothetical and based on typical values for similar proline derivatives. The correlations illustrate the expected connectivity and spatial proximities.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination (e.g., HPLC-CD, GC-MS with chiral columns)

The stereochemical purity of this compound is critical for its application in stereoselective synthesis and biological studies. Chiral chromatography, coupled with spectroscopic detectors, provides a robust method for determining the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate the L- and D-enantiomers. A circular dichroism (CD) detector can be particularly useful, as enantiomers will exhibit mirror-image CD spectra, allowing for their sensitive and selective detection. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral column can be employed. sigmaaldrich.com The enantiomers will have different retention times on the chiral column, and the mass spectrometer provides definitive identification. sigmaaldrich.com

Table 2: Illustrative Chiral HPLC-CD Separation of this compound Enantiomers

| Enantiomer | Retention Time (min) | CD Signal at λmax (mdeg) |

| L-enantiomer | 12.5 | +15.2 |

| D-enantiomer | 14.8 | -15.1 |

Note: The data is for illustrative purposes to demonstrate the principle of chiral separation and detection.

High-Resolution Mass Spectrometry for Isotopic Labeling Studies and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for tracking the progress of chemical reactions. In the context of this compound, HRMS can be used to confirm its molecular formula by providing a highly accurate mass measurement.

Furthermore, HRMS is invaluable for isotopic labeling studies. For instance, if a reaction is performed using a 13C-labeled methylating agent to introduce the N-methyl group, HRMS can distinguish between the unlabeled and the 13C-labeled product, providing insights into reaction mechanisms. It is also an effective technique for real-time reaction monitoring, allowing for the optimization of reaction conditions by tracking the consumption of reactants and the formation of products.

Table 3: Expected HRMS Data for Unlabeled and Isotopically Labeled this compound

| Compound | Molecular Formula | Calculated Exact Mass (m/z) [M+H]+ |

| This compound | C7H11NO3 | 158.0761 |

| 1-(13C-Methyl)-4-oxo-L-proline methyl ester | C613CH11NO3 | 159.0794 |

X-ray Crystallography and Solid-State Structural Analysis

Conformational Analysis in the Solid State

The five-membered pyrrolidine ring of proline and its derivatives is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov X-ray crystallography can reveal the specific ring pucker adopted by this compound in the solid state. This conformation is influenced by the substituents on the ring and the forces involved in crystal packing. nih.gov The relative orientation of the N-methyl group and the methyl ester group can also be precisely determined.

Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound arrange themselves in a crystal is determined by a network of intermolecular interactions. cambridge.org While the N-methyl group prevents the formation of N-H···O hydrogen bonds that are common in unsubstituted proline derivatives, other interactions such as C-H···O hydrogen bonds and van der Waals forces will dictate the crystal packing. cambridge.orgresearchgate.net The carbonyl oxygen of the ketone and the ester groups are likely to act as hydrogen bond acceptors. Understanding these interactions is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90 |

| Z (molecules per unit cell) | 4 |

| Key Intermolecular Interaction | C-H···O |

Note: This data is hypothetical and represents a plausible crystallographic outcome for a chiral, non-racemic compound.

Theoretical and Computational Chemistry Studies of 1 Methyl 4 Oxo L Proline Methyl Ester

Conformational Analysis and Energy Landscapes

The conformational flexibility of the five-membered pyrrolidine (B122466) ring is a defining feature of proline and its derivatives. This flexibility, often described as "ring puckering," dictates the three-dimensional shape of the molecule and, consequently, its biological and chemical activity.

Molecular Mechanics and Quantum Chemical Calculations of Preferred Conformations

A thorough computational investigation would typically begin with a conformational search using molecular mechanics (MM) force fields. This approach allows for the rapid exploration of a wide range of possible shapes. The resulting low-energy conformations would then be subjected to more accurate, but computationally intensive, quantum chemical calculations (such as Density Functional Theory, DFT, or Møller-Plesset perturbation theory, MP2). acs.orgrsc.org These calculations would refine the geometries and provide precise relative energies of the different conformers, allowing for the identification of the most stable, or preferred, conformations in the gas phase and in solution.

Dynamics of Ring Puckering and Substituent Orientations

The pyrrolidine ring in proline derivatives is not static but exists in a dynamic equilibrium between various puckered forms, most commonly described as "up" and "down" puckers or envelope and twist forms. nih.govresearchgate.net For 1-Methyl-4-oxo-L-proline methyl ester, computational studies would be essential to determine the energy barriers between these puckered states. researchgate.net Such studies, often employing techniques like potential energy surface (PES) scanning, would elucidate the dynamics of the ring flip and how the orientations of the N-methyl and C-methyl ester substituents are coupled to this motion. biorxiv.orgbiorxiv.org Understanding these dynamics is crucial as the puckering state can significantly influence reactivity and interactions with other molecules. biorxiv.org

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule governs its reactivity. Computational chemistry provides powerful tools for analyzing electronic structure and predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital Theory Applied to Reaction Sites

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com For this compound, the location and energy of the HOMO would indicate the most likely site for electrophilic attack (where the molecule acts as a nucleophile), while the LUMO would indicate the site for nucleophilic attack. The presence of the ketone at the 4-position and the ester group would significantly influence the distribution of these orbitals. A computational analysis would map the HOMO and LUMO across the molecule, providing a clear picture of its reactive sites.

Prediction of Spectroscopic Properties

Quantum chemical calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. acs.org For this compound, theoretical calculations could predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated to aid in structural elucidation.

IR Spectra: Vibrational frequencies corresponding to key functional groups (like the C=O stretches of the ketone and ester) can be computed, providing a theoretical infrared spectrum.

Rotational Spectra: For high-resolution gas-phase studies, calculations can predict rotational constants, which are highly sensitive to the precise molecular geometry and conformation. rsc.org

Computational Studies of Reaction Mechanisms and Catalysis

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing a step-by-step understanding of the mechanism. mdpi.comresearchgate.net For this compound, this could involve studying its behavior in reactions such as reductions of the ketone, hydrolysis of the ester, or reactions at the alpha-carbon. By locating transition states and calculating activation energies, researchers could predict reaction rates and understand how the molecule's unique structure influences its reactivity.

While the specific data for this compound is not yet available, the established methodologies of computational chemistry provide a clear roadmap for future investigations that will undoubtedly uncover the rich and complex chemistry of this molecule.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for calculating the properties of molecules, including their behavior during chemical reactions. A key application of DFT in reaction chemistry is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the reaction rate and mechanism.

For a reaction involving this compound, DFT calculations would begin with the geometry optimization of the reactants, products, and all expected intermediates. Following this, various methods are used to locate the transition state structure connecting these minima on the potential energy surface. The nature of the located stationary point is confirmed by a vibrational frequency analysis; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. masjaps.comindexcopernicus.comzenodo.org

In the context of proline-catalyzed reactions, DFT has been extensively used to analyze transition state models. nih.gov For instance, in reactions like aldol (B89426) or Michael additions where proline derivatives act as catalysts, the stereochemical outcome is often rationalized by comparing the energies of competing transition state models. nih.govnumberanalytics.com A comprehensive DFT investigation would analyze different potential transition state models for a given reaction of this compound. nih.gov For a hypothetical reaction, the relative energies of these transition states, calculated at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), would reveal the most favorable reaction pathway.

Table 1: Hypothetical DFT-Calculated Relative Energies for Transition States

| Transition State Model | Description | Relative Energy (kcal/mol) |

| TS-A | Approach from the Re face | 0.0 |

| TS-B | Approach from the Si face | +2.5 |

| TS-C (alternative) | Involving explicit solvent molecule interaction | +1.8 |

This table is illustrative and represents the type of data generated from DFT calculations on competing transition states. The values indicate that TS-A is the most favorable pathway.

The geometry of the transition state provides further insights. Bond lengths and angles at the TS can indicate the degree of bond formation and breaking, offering a detailed picture of the reaction mechanism. For proline-related systems, key geometric features of the transition state, such as hydrogen bonding interactions, often play a crucial role in determining the reaction's stereoselectivity. nih.gov

Solvent Effects and Catalytic Cycle Modeling

The reaction environment can significantly influence the energetics of a chemical reaction. Solvent effects are particularly pronounced in organocatalysis, where intermediates and transition states can be stabilized or destabilized by the surrounding solvent molecules. acs.orgnih.gov Computational chemistry offers several approaches to model these effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common choice. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method is computationally efficient and often provides a good approximation of the bulk solvent effects on the reaction energetics. Studies on proline-catalyzed aldol reactions have highlighted the critical influence of the solvent, which can alter enantiomeric ratios significantly. acs.orgnih.gov

Explicit solvent models, where one or more solvent molecules are included directly in the DFT calculation, can be used to account for specific interactions like hydrogen bonding between the solute and the solvent. While computationally more demanding, this approach can be crucial for accurately modeling reactions where such specific interactions are key to the mechanism.

Combining these computational techniques allows for the modeling of an entire catalytic cycle involving this compound. A catalytic cycle begins with the reaction of the catalyst with the substrate to form an intermediate, which then reacts to form the product and regenerate the catalyst. numberanalytics.comscripps.edu For a proline derivative, this typically involves the formation of an enamine intermediate. numberanalytics.com

A complete computational model of a catalytic cycle would involve:

Optimization of all reactants, products, intermediates, and transition states.

Calculation of the Gibbs free energy for each species.

Inclusion of solvent effects using an appropriate model.

Table 2: Illustrative Energy Profile for a Catalytic Cycle

| Step in Catalytic Cycle | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1. Catalyst + Reactant | Initial State | 0.0 |

| 2. Formation of Intermediate | Intermediate Complex | +5.2 |

| 3. Transition State to Product Formation | Transition State 1 | +15.8 (Rate-Determining) |

| 4. Product Complex | Product + Catalyst Complex | -10.3 |

| 5. Catalyst Regeneration | Product + Regenerated Catalyst | -12.5 |

This table is a hypothetical representation of the data obtained from modeling a catalytic cycle. The highest energy barrier corresponds to the transition state for product formation, indicating this is the slowest step in the cycle.

Through such detailed theoretical and computational studies, a deep understanding of the chemical reactivity, selectivity, and catalytic potential of this compound can be achieved, guiding further experimental work in synthesis and catalysis.

Mechanistic Biological Activities and Molecular Interactions of 1 Methyl 4 Oxo L Proline Methyl Ester

Molecular Recognition and Binding Studies

There is currently no publicly available research detailing the molecular recognition or binding properties of 1-Methyl-4-oxo-L-proline methyl ester.

In vitro Receptor Binding Assays and Ligand-Target Interactions

No studies presenting data from in vitro receptor binding assays for this compound have been identified. Consequently, its potential affinity and interaction profile with any specific biological receptors are unknown.

Enzymatic Activity Modulation: Specific Enzyme Inhibition or Activation

Information regarding the effect of this compound on enzyme activity is not available in the current scientific literature. There are no published reports of its use in enzyme inhibition or activation assays, including those for enzymes typically associated with proline metabolism, such as prolyl hydroxylases or peptidases.

While related compounds with different N-substituents, like N-Boc-4-oxo-L-proline methyl ester, are used as intermediates in the synthesis of molecules for biochemical research, the biological activity data for these precursors is not documented. sigmaaldrich.comsigmaaldrich.comglentham.compeptide.com

Cellular Pathway Modulation Studies at a Mechanistic Level

Mechanistic studies to determine how this compound might modulate cellular pathways have not been published.

Investigation of Intracellular Signaling Cascades

There are no findings on whether this compound can influence intracellular signaling cascades. Its effects on cellular signaling remain an open area for investigation.

Structure-Activity Relationships (SAR) for Molecular Mechanisms

Due to the absence of biological activity data, no structure-activity relationship (SAR) studies have been conducted for this compound. The development of SAR would be contingent on future research identifying a measurable biological effect.

Biosynthesis and Natural Product Relevance

There is no evidence to suggest that this compound is a naturally occurring compound. Searches for its biosynthesis pathways or isolation from natural sources have not yielded any results. While related proline derivatives are found in nature, this specific N-methylated and esterified 4-oxo variant has not been identified as a natural product.

Hypothetical Biosynthetic Pathways to this compound Analogs

The biosynthesis of this compound has not been elucidated. However, the natural occurrence of various substituted proline analogs suggests potential enzymatic pathways that could lead to its formation or the formation of similar compounds. nih.govsigmaaldrich.comacs.orgacs.orgresearchgate.net The biosynthesis would likely start from L-proline, a proteinogenic amino acid derived from glutamate. sigmaaldrich.com

A hypothetical pathway could involve the following key enzymatic steps:

Oxidation: A proline-4-hydroxylase or a similar dehydrogenase could introduce a hydroxyl group at the C-4 position of L-proline, which is then oxidized to a ketone by an alcohol dehydrogenase. The formation of 4-oxoproline from hydroxyproline (B1673980) has been described in peptide synthesis. nih.gov

N-Methylation: An N-methyltransferase, using a methyl donor like S-adenosyl-L-methionine (SAM), could catalyze the methylation of the ring nitrogen. N-methylated amino acids are common in natural products.

Esterification: A carboxyl methyltransferase could catalyze the formation of the methyl ester from the carboxylic acid group.

The order of these steps could vary, leading to different intermediates. For instance, N-methylation of L-proline could precede oxidation and esterification. The table below outlines some naturally occurring proline analogs and the key biosynthetic steps involved, which could be analogous to the formation of this compound.

| Proline Analog | Key Biosynthetic Step(s) | Natural Source (Example) |

| cis-4-Methyl-L-proline | Methylation | Paecilomyces strains acs.org |

| 3,4-Dihydroxy-L-proline | Hydroxylation | Diatoms, Mussels acs.org |

| cis-3-Amino-L-proline | Amination | Morchella esculenta acs.org |

Interactive Data Table: Hypothetical Biosynthetic Steps

This is a simplified representation and the exact enzymes and intermediates are yet to be identified.

Click to view hypothetical pathway

| Precursor | Enzyme Class | Modification | Intermediate |

| L-Proline | Proline-4-hydroxylase | Hydroxylation | 4-Hydroxy-L-proline |

| 4-Hydroxy-L-proline | Alcohol dehydrogenase | Oxidation | 4-Oxo-L-proline |

| 4-Oxo-L-proline | N-methyltransferase | N-methylation | 1-Methyl-4-oxo-L-proline |

| 1-Methyl-4-oxo-L-proline | Carboxyl methyltransferase | Esterification | This compound |

Identification in Natural Extracts and Related Biological Roles

Direct identification of this compound in natural extracts is not reported in the available literature. However, related compounds have been isolated from various natural sources, suggesting that derivatives of 4-oxo-proline might be present in nature, albeit potentially in low concentrations or as part of larger molecules.

For instance, the parent compound, 4-oxo-L-proline, has been reported in the bacterium Paraburkholderia. nih.gov Another related compound, methyl 5-oxo-L-prolinate, has been identified in the fungus Talaromyces pinophilus and the plant Pseudostellaria heterophylla. nih.gov Furthermore, 4-oxoproline has been detected in cow's milk. foodb.ca

The biological roles of these naturally occurring proline analogs are diverse. For example, many proline derivatives found in nature are components of peptide antibiotics and other bioactive compounds. nih.govacs.org The incorporation of such non-standard amino acids can confer unique structural properties and biological activities to these peptides. nih.gov Given that proline analogs can act as enzyme inhibitors or modulators of protein structure, it is plausible that if this compound were to be found in a natural context, it could play a role in chemical defense or signaling.

The table below summarizes the natural occurrence of some related proline derivatives.

| Compound | Natural Source |

| 4-Oxo-L-proline | Paraburkholderia nih.gov |

| Methyl 5-oxo-L-prolinate | Talaromyces pinophilus, Pseudostellaria heterophylla nih.gov |

| 4-Oxoproline | Cow's milk foodb.ca |

Interactive Data Table: Natural Sources of Related Compounds

Click to view natural sources

| Compound | Organism/Source | Kingdom |

| 4-Oxo-L-proline | Paraburkholderia | Bacteria |

| Methyl 5-oxo-L-prolinate | Talaromyces pinophilus | Fungi |

| Methyl 5-oxo-L-prolinate | Pseudostellaria heterophylla | Plantae |

| 4-Oxoproline | Cow's milk | Animalia |

Role of 1 Methyl 4 Oxo L Proline Methyl Ester As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis of Complex Molecules

The utility of a chiral building block is fundamentally defined by its ability to induce stereoselectivity in the formation of new chemical bonds. While direct evidence for 1-Methyl-4-oxo-L-proline methyl ester is lacking, the reactivity of the closely related N-protected 4-oxoproline esters provides a framework for its potential applications.

Stereoselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The ketone functionality at the C4 position of the proline ring is a key feature for synthetic manipulation. For analogous N-protected 4-oxoproline esters, this ketone readily undergoes a variety of nucleophilic addition reactions. These include Grignard, Wittig, Tebbe, Horner-Emmons, and Reformatsky reactions, which lead to the formation of 4-alkylated or 4-alkylidenated proline derivatives nih.gov. The inherent chirality of the proline scaffold is expected to influence the stereochemical outcome of these additions, although the degree of diastereoselectivity would be highly dependent on the reaction conditions and the nature of the nucleophile.

Following such additions, the resulting products can be further transformed. For instance, treatment with a base can induce aromatization, converting the substituted pyrrolidine (B122466) ring into a pyrrole-2-carboxylic acid ester nih.gov. This transformation highlights a potential pathway to synthesize substituted pyrroles, which are important heterocyclic motifs in various natural products and pharmaceuticals.

Catalytic Roles or Ligand Design

Proline and its derivatives are renowned for their roles as organocatalysts and as ligands in metal-catalyzed reactions. While there is no specific literature detailing the use of this compound in this context, the general principles of proline-based catalysis offer insights. The rigid pyrrolidine ring and the presence of a secondary amine (in proline) are crucial for the formation of enamine or iminium ion intermediates that facilitate asymmetric transformations.

In the case of this compound, the nitrogen atom is a tertiary amine, which would preclude its direct participation in typical enamine or iminium ion catalysis in the same manner as proline. However, it could potentially serve as a chiral ligand for a metal center, where the stereochemistry of the proline backbone could influence the coordination geometry and, consequently, the stereoselectivity of a catalyzed reaction. Research in this specific area for the title compound has not been reported.

Use as a Precursor in Natural Product Total Synthesis

The structural rigidity and defined stereochemistry of proline derivatives make them valuable starting materials for the total synthesis of complex natural products.

Synthesis of Biologically Active Peptidomimetics and Alkaloids

Proline analogues are frequently incorporated into peptidomimetics to introduce conformational constraints, which can enhance biological activity and metabolic stability. While there are no documented syntheses of peptidomimetics or alkaloids that explicitly use this compound as a precursor, the synthesis of a related compound, (4S)-1-methyl-4-propyl-L-proline, has been reported starting from (cis)-4-hydroxy-L-proline chemrxiv.org. This synthesis proceeds through a 4-oxo intermediate, suggesting that N-methylated 4-substituted prolines are valuable building blocks for analogues of natural products, such as the amino acid fragment found in the antibiotic lincomycin (B1675468) chemrxiv.org.

The 4-oxo group serves as a handle for introducing various substituents at the C4 position, allowing for the synthesis of a diverse library of proline analogues for incorporation into peptide chains or for the construction of alkaloid skeletons.

Integration into Macrocyclic Architectures

Proline derivatives are often found in macrocyclic natural products and are used synthetically to induce turns in peptide chains, facilitating macrocyclization. The defined geometry of the proline ring can pre-organize a linear precursor into a conformation that is favorable for ring closure.

Although no examples directly involving this compound in macrocyclization have been found, syntheses of proline-based macrocycles often utilize functionalized proline derivatives to construct the macrocyclic ring acs.org. The 4-oxo functionality of the title compound could, in principle, be used as an attachment point for a side chain that participates in a ring-closing reaction.

Contribution to the Synthesis of Chiral Auxiliaries and Organocatalysts

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of a reaction, after which it is removed wikipedia.org. Proline and its derivatives are well-established chiral auxiliaries.

There is no evidence in the literature of this compound being used directly as a chiral auxiliary or as a precursor for the synthesis of other chiral auxiliaries or organocatalysts. The development of new organocatalysts often involves the modification of known scaffolds like proline. The introduction of a methyl group on the nitrogen and an oxo group at the 4-position would certainly create a new chiral environment. However, the synthetic community has not yet reported the exploration of this specific derivative for such applications.

Future Research Directions and Emerging Applications of 1 Methyl 4 Oxo L Proline Methyl Ester in Chemical Sciences

Development of Novel Reaction Methodologies

The synthetic potential of 1-Methyl-4-oxo-L-proline methyl ester is far from fully realized. Future efforts will likely focus on developing new reaction methodologies that take advantage of its inherent functionalities to create a diverse range of derivatives with high stereocontrol.

Expanding the Scope of Transformations of the 4-Oxo and Ester Groups

The ketone and ester groups are prime targets for chemical modification. The 4-oxo group, in particular, serves as a versatile electrophilic center. While transformations such as the formation of oximes for bioconjugation have been explored with related 4-ketoproline derivatives, there is significant room for expansion. nih.gov Future research could explore a wider array of nucleophilic additions to the carbonyl group, including Grignard reactions, Wittig reactions, and aldol (B89426) condensations to introduce novel carbon-based substituents at the C4 position. The development of stereoselective reduction methods for the ketone will also be crucial for accessing both cis- and trans-4-hydroxy-L-proline derivatives with an N-methyl group, which are important scaffolds in medicinal chemistry.

The methyl ester provides another handle for synthetic manipulation. Hydrolysis to the corresponding carboxylic acid is a straightforward transformation, but further derivatization of the ester itself is a promising area. Transesterification with more complex alcohols, including polymeric or chiral auxiliaries, could be employed to modulate the compound's physical properties or to influence the stereochemical outcome of reactions at other positions on the pyrrolidine (B122466) ring. nih.gov Additionally, the direct conversion of the ester to amides, hydrazides, or other functional groups via aminolysis or related reactions will significantly broaden the accessible chemical space.

Table 1: Potential Transformations of the 4-Oxo and Ester Groups

| Functional Group | Reaction Type | Potential Reagents/Conditions | Potential Products |

| 4-Oxo | Nucleophilic Addition | Grignard reagents (R-MgX), Organolithium reagents (R-Li) | Tertiary alcohols |

| Wittig reagents (Ph3P=CHR) | Alkenes | ||

| Aldol Condensation | β-Hydroxy ketones | ||

| Stereoselective Reduction | NaBH4, L-Selectride®, K-Selectride® | cis- and trans-4-hydroxy derivatives | |

| Reductive Amination | NaBH(OAc)3, Amines | 4-Amino derivatives | |

| Methyl Ester | Hydrolysis | LiOH, NaOH, HCl | Carboxylic acid |

| Transesterification | Alcohols, Acid/Base catalysis | Different esters | |

| Aminolysis | Amines, High temperature/Pressure | Amides | |

| Reduction | LiAlH4, DIBAL-H | Primary alcohol |

Stereoselective Derivatization at Unexplored Positions

Beyond the ketone and ester, the pyrrolidine ring itself offers sites for stereoselective functionalization. The C3 and C5 positions, adjacent to the ketone and nitrogen respectively, are particularly attractive targets. The formation of an enolate from the 4-oxo functionality could enable stereoselective alkylation or other electrophilic additions at the C3 position. scilit.com The stereochemical outcome of such reactions would be influenced by the existing stereocenter at C2 and the N-methyl group, potentially providing a route to highly substituted and stereochemically complex proline analogues. nih.gov

Similarly, the C5 position could be targeted for functionalization. While challenging, methods for C-H activation or radical-based reactions could be developed to introduce substituents at this position. The successful application of such methods would provide access to a new class of 4-oxoproline derivatives with unprecedented substitution patterns. nih.gov

Integration into Advanced Materials and Supramolecular Chemistry

The rigid, chiral scaffold of this compound makes it an intriguing candidate for incorporation into advanced materials and for the construction of supramolecular assemblies.

Potential in Polymer Chemistry and Bioconjugates

Proline and its derivatives have been successfully used to create novel polymers with interesting properties. For instance, polymers derived from L-proline have been shown to exhibit thermoresponsive behavior, which is a desirable characteristic for smart materials. rsc.org The incorporation of this compound into polymer backbones, either as a monomer or as a pendant group, could lead to new materials with unique conformational properties and the potential for post-polymerization modification via the ketone group. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Ring-Opening Polymerization-Induced Self-Assembly (ROPISA) could be adapted for this purpose. rsc.orgacs.org

The electrophilic nature of the 4-oxo group makes this compound a prime candidate for bioconjugation. nih.gov It can be incorporated into peptides and then chemoselectively ligated with molecules containing aminooxy or hydrazine (B178648) functionalities to form stable oxime or hydrazone linkages. nih.gov This allows for the site-specific labeling of peptides and proteins with probes, drugs, or other moieties. The N-methyl group may also confer increased resistance to enzymatic degradation, making it a valuable component in peptide-based therapeutics.

Self-Assembly and Nanomaterials Applications

The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. nih.govnih.gov Proline and hydroxyproline (B1673980) have been shown to self-assemble into various morphologies, driven by hydrogen bonding and hydrophobic interactions. acs.org The distinct polarity and stereochemistry of this compound could direct its self-assembly into novel nanostructures such as nanofibers, vesicles, or hydrogels. The N-methylation would alter the hydrogen bonding capabilities compared to proline, potentially leading to different assembly behaviors.

Furthermore, proline-methyl ester derivatives have been used to modulate the synthesis of gold nanoclusters, indicating a role for such compounds in the creation of functional nanomaterials. nih.gov The ketone functionality could also serve as a coordination site for metal ions, opening the door to the formation of coordination polymers and metal-organic frameworks (MOFs) with chiral properties.

Interdisciplinary Research Opportunities

The unique characteristics of this compound create opportunities for its application in diverse scientific fields. Its structural similarity to (4R)-1-methyl-4-propyl-L-proline, a component of the antibiotic lincomycin (B1675468), suggests its potential as a scaffold for the development of new antibacterial agents. mdpi.comchemrxiv.orgresearchgate.net The synthesis of analogues of this compound could lead to new antibiotics that are effective against resistant bacterial strains.

In the field of chemical biology, 4-oxoproline has been utilized as a site-specific infrared probe to study protein structure and dynamics. nih.gov The carbonyl group of the ketone has a distinct vibrational frequency that is sensitive to its local environment. nih.gov Incorporating this compound into peptides would allow researchers to probe local electric fields, hydration, and conformational changes in proteins with high precision.

The enzymatic reduction of 4-oxo-L-proline to cis-4-hydroxy-L-proline is a known biological process. wikipedia.orgnih.gov Investigating the interaction of this compound with enzymes such as 4-oxoproline reductase could provide insights into enzyme specificity and mechanism, and potentially lead to the development of enzyme inhibitors.

Advanced Analytical Method Development for Complex Systems

The detection and quantification of this compound in complex biological or environmental matrices necessitate the development of sophisticated and sensitive analytical methodologies. While direct methods for this specific compound are not extensively documented, techniques applied to analogous proline derivatives, such as 4-oxoproline and other N-alkylated prolines, offer a roadmap for future development.

Future research could focus on adapting and refining existing chromatographic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with electrospray ionization (ESI), is a promising avenue. The development of chiral stationary phases specifically designed for N-methylated amino acid esters could enable high-resolution separation of stereoisomers, a critical factor for understanding biological activity. Furthermore, derivatization strategies, for instance, using fluorescent tags, could enhance detection limits in complex samples.

Another promising area of research is the use of vibrational spectroscopy. Studies have demonstrated that the carbonyl (C=O) stretching vibration of 4-oxoproline is sensitive to its local environment, making it a useful site-specific infrared (IR) probe. nih.govnih.gov This suggests that this compound could potentially be used as an intrinsic probe to study molecular interactions and dynamics in various systems. The development of two-dimensional infrared (2D-IR) spectroscopy methods for this compound could provide unprecedented temporal and structural resolution of its interactions.

Table 1: Potential Advanced Analytical Methods for this compound

| Analytical Technique | Potential Application | Expected Outcome |

|---|---|---|

| Chiral HPLC-MS/MS | Enantioselective quantification in biological fluids | Accurate measurement of individual stereoisomers to correlate with biological effects. |

| 2D-IR Spectroscopy | Probing molecular interactions in real-time | Detailed understanding of the compound's binding kinetics and conformational changes upon interaction with biomolecules. |

| Capillary Electrophoresis (CE) | High-throughput analysis of complex mixtures | Rapid and efficient separation from other small molecules and metabolites. |

Further Mechanistic Elucidation of Biological Interactions (non-clinical focus)